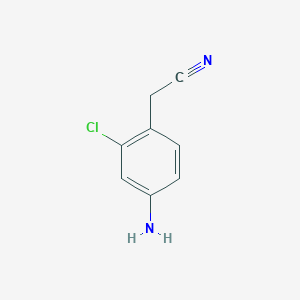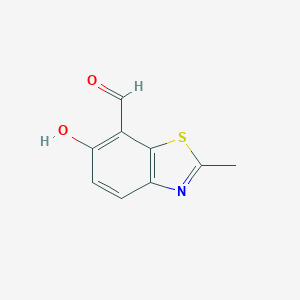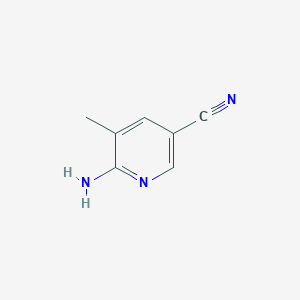![molecular formula C5H9NO3 B070487 (S)-2-Amino-2-[(R)-oxiranyl]propanoic acid CAS No. 166318-68-9](/img/structure/B70487.png)
(S)-2-Amino-2-[(R)-oxiranyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-2-[(R)-oxiranyl]propanoic acid, commonly known as AMPA, is a type of excitatory neurotransmitter that plays a crucial role in the central nervous system (CNS). AMPA is a member of the amino acid family and is a derivative of glutamic acid. It is a well-known agonist of the ionotropic glutamate receptor, which is responsible for mediating fast synaptic transmission in the CNS.
Mécanisme D'action
AMPA acts as an agonist of the ionotropic glutamate receptor, which is responsible for mediating fast synaptic transmission in the (S)-2-Amino-2-[(R)-oxiranyl]propanoic acid. When AMPA binds to the receptor, it causes an influx of positively charged ions, such as sodium and calcium, into the cell. This influx of ions leads to the depolarization of the cell membrane and the initiation of an action potential.
Biochemical and Physiological Effects
AMPA has a wide range of biochemical and physiological effects on the (S)-2-Amino-2-[(R)-oxiranyl]propanoic acid. It has been found to play a crucial role in synaptic plasticity and memory formation. In addition, AMPA has been implicated in the development of various neurological disorders, including epilepsy, stroke, and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using AMPA in lab experiments is its ability to induce depolarization of the cell membrane and the initiation of an action potential. This makes it an ideal tool for studying the effects of drugs on the (S)-2-Amino-2-[(R)-oxiranyl]propanoic acid. However, one of the limitations of using AMPA in lab experiments is its potential toxicity. High concentrations of AMPA can lead to excitotoxicity, which can cause cell death.
Orientations Futures
In the study of AMPA include the development of drugs that target the AMPA receptor and the study of its role in synaptic plasticity and memory formation.
Méthodes De Synthèse
AMPA can be synthesized through a variety of methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the use of chemical reactions to create the compound. Biosynthesis, on the other hand, involves the use of living organisms to produce the compound. One of the most common methods of synthesizing AMPA is through the use of chemical reactions. The synthesis involves the reaction of L-serine with glyoxylic acid to form AMPA.
Applications De Recherche Scientifique
AMPA has been widely studied in the field of neuroscience due to its important role in the (S)-2-Amino-2-[(R)-oxiranyl]propanoic acid. It has been found to play a crucial role in synaptic plasticity and memory formation. AMPA receptors are also involved in the development of various neurological disorders, including epilepsy, stroke, and Alzheimer's disease. In addition, AMPA has been used in research to study the effects of drugs on the (S)-2-Amino-2-[(R)-oxiranyl]propanoic acid.
Propriétés
Numéro CAS |
166318-68-9 |
|---|---|
Nom du produit |
(S)-2-Amino-2-[(R)-oxiranyl]propanoic acid |
Formule moléculaire |
C5H9NO3 |
Poids moléculaire |
131.13 g/mol |
Nom IUPAC |
(2S)-2-amino-2-[(2R)-oxiran-2-yl]propanoic acid |
InChI |
InChI=1S/C5H9NO3/c1-5(6,4(7)8)3-2-9-3/h3H,2,6H2,1H3,(H,7,8)/t3-,5-/m0/s1 |
Clé InChI |
VAUNZEJFKMRTCC-UCORVYFPSA-N |
SMILES isomérique |
C[C@]([C@@H]1CO1)(C(=O)O)N |
SMILES |
CC(C1CO1)(C(=O)O)N |
SMILES canonique |
CC(C1CO1)(C(=O)O)N |
Synonymes |
Oxiraneacetic acid, alpha-amino-alpha-methyl-, (R*,S*)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[(2,6-dichlorophenyl)-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)methyl]-2-hydroxy-1H-1,8-naphthyridin-4-one](/img/structure/B70427.png)






![Disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate](/img/structure/B70439.png)
![Dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione](/img/structure/B70440.png)